The table below summarizes the key identifiers and hazard classifications for 6-Bromohex-2-yne (CAS No. 55402-12-5) based on the search results.
| Property | Description |
|---|---|
| CAS Number | 55402-12-5 [1] [2] [3] |
| Molecular Formula | C₆H₉Br [3] |
| Molecular Weight | 161.04 g/mol [3] |
| Physical Form | Liquid [1] |
| Purity | ≥95% to ≥98% [1] [3] |
| Signal Word | Danger [3] |
| GHS Hazard Statements | H226: Flammable liquid and vapour [3] H315: Causes skin irritation [3] H319: Causes serious eye irritation [3] H335: May cause respiratory irritation [3] | | UN Number / Packing Group | UN 1993 / Class 3 (Flammable Liquids) / Packing Group III [3] |
While a complete SDS was not available, the identified hazards allow for the derivation of essential safety practices for laboratory handling.
The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, based on the identified hazards.
The workflow integrates key hazards and controls for handling this compound safely.
The table below summarizes the fundamental identifiers and physical properties of 6-Bromohex-2-yne that are relevant for research and development purposes.
| Property | Value / Description |
|---|---|
| CAS Number | 55402-12-5 [1] [2] [3] |
| Molecular Formula | C₆H₉Br [1] [2] [3] |
| Molecular Weight | 161.04 g/mol [1] [2] |
| Physical Form at Room Temp. | Liquid [2] |
| IUPAC Name | This compound [2] |
| SMILES | CC#CCCCBr [1] [2] [4] |
| Purity | ≥98% (as available from suppliers) [1] |
For safe laboratory handling, please note the following hazard information. Always consult the full Safety Data Sheet (SDS) before working with this compound.
| Hazard Category | Details | | :--- | :--- | | GHS Pictograms | Flammable, Irritant [1] | | Signal Word | Danger [1] | | Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] | | Transport Classification | UN 1993, Class 3, Packing Group III [1] |
This compound is a valuable building block in organic synthesis due to its two reactive sites: the terminal bromine atom and the internal alkyne (triple bond). Its primary applications in research include:
The diagram below illustrates the key reactive sites and common transformations of this compound in synthetic workflows.
A typical experimental workflow for utilizing this compound in a synthesis project might involve the steps shown below.
The table below summarizes the key characteristics of this compound as a building block for synthesis [1].
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 55402-12-5 |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.042 g/mol |
| SMILES | CC#CCCCBr |
| Key Features | Terminal alkyne group; Bromoalkane terminus; Liquid at room temperature |
| Reactivity | Click chemistry (terminal alkyne); C-C coupling reactions (bromo group) [1] |
While direct examples are unavailable, the structure of this compound suggests high utility in several key Pd-catalyzed reactions:
The following diagram outlines a general strategic workflow for utilizing this compound in synthesis, based on its bifunctional nature.
To design a successful palladium-catalyzed reaction with this compound, you would need to optimize several parameters, often informed by studies on similar compounds [4] [3]:
This compound is a promising bifunctional building block for palladium-catalyzed synthesis. Its potential is likely realized in:
To proceed, you may need to adapt existing protocols for similar bromo-alkynes and systematically optimize the reaction conditions. Exploring its use in developing new heterogeneous palladium-catalyzed processes could also be a fruitful area of investigation, given the advantages of catalyst recycling and unique selectivity these systems can offer [3].
This compound (CAS: 55402-12-5) is a bifunctional organic compound with significant utility in synthetic organic chemistry, particularly in carbon-carbon (C-C) bond-forming reactions. This compound features both a terminal bromoalkane moiety and an internal alkyne functionality, creating unique opportunities for sequential and orthogonal synthetic transformations. With a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures [1] [2].
The strategic importance of this compound stems from its dual reactivity profile. The bromine atom undergoes facile nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the alkyne moiety participates in cycloadditions, metal-mediated transformations, and click chemistry reactions [1]. This combination makes it particularly valuable in pharmaceutical research, materials science, and chemical biology, where efficient assembly of complex structures is required [1].
The molecular structure consists of a six-carbon chain with a triple bond between carbons 2 and 3, and a bromine atom attached to the terminal carbon (carbon 6). This linear arrangement with sp-hybridized carbons at the triple bond creates a bond angle of 180°, significantly influencing both the compound's physical properties and chemical reactivity [1].
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification |
|---|---|
| Physical State | Liquid at room temperature |
| Purity | ≥98% |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
| Calculated Properties | TPSA: 0; LogP: 2.18; Hydrogen Bond Acceptors: 0; Hydrogen Bond Donors: 0; Rotatable Bonds: 2 [2] |
The compound is commercially available with purity ≥98% and should be stored under recommended conditions to maintain stability. The relatively low number of rotatable bonds contributes to structural rigidity, while the moderate LogP value indicates reasonable hydrophobicity [2].
The bromine atom in this compound readily participates in palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, which enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms and sp-hybridized carbon atoms. This transformation represents one of the most valuable applications of this compound in synthetic chemistry [1].
In a typical Sonogashira reaction mechanism, the catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming an organopalladium(II) intermediate. Subsequent transmetalation with a copper-acetylide complex (generated from a terminal alkyne and copper(I) salt) yields a palladium-alkynyl species. The final reductive elimination step produces the coupled product while regenerating the Pd(0) catalyst [4]. This mechanism allows for the efficient connection of the hex-2-yne moiety to various aromatic or heteroaromatic systems, significantly expanding molecular complexity in a single synthetic step.
Recent advances in photoredox catalysis have enabled metal-free thiol-yne click reactions using organic dyes such as Eosin Y as photocatalysts. This approach is particularly valuable for applications where metal contamination must be avoided, such as in pharmaceutical synthesis or materials for biomedical applications [5].
The reaction mechanism involves the photochemical generation of thiyl radicals from thiol compounds, which subsequently add to the alkyne moiety of this compound. The vinyl radical intermediate then abstracts a hydrogen atom to yield the vinyl sulfide product or adds a second equivalent of thiol to form the dithioacetal. The use of Eosin Y as a photoredox catalyst provides several advantages, including cost-effectiveness, ready availability, and avoidance of transition metal contaminants [5].
The versatility of this compound enables its application across multiple domains:
Drug discovery: The molecule serves as a versatile building block for the synthesis of novel drug candidates. Its ability to participate in various chemical modifications allows researchers to generate diverse molecular libraries targeting specific biological processes [1].
Bioconjugation: The alkyne functionality enables attachment of various biomolecules (such as peptides, sugars, or imaging agents) to other molecules of interest through click chemistry approaches. This technique plays a crucial role in developing targeted therapies and diagnostic tools [1].
Materials science: The compound finds application in the preparation of polymers, dendrimers, and smart materials through iterative coupling reactions and functionalization sequences [1] [5].
Objective: To demonstrate a representative Sonogashira cross-coupling reaction using this compound as the electrophilic partner [4].
Materials:
Procedure:
Expected Outcome: The reaction typically provides the cross-coupled product in good yields (based on analogous transformations reported in the literature) [4].
Objective: To perform a metal-free photoredox thiol-yne reaction using this compound and benzyl mercaptan [5].
Materials:
Procedure:
Expected Outcome: This optimized protocol typically provides the thiol-yne adduct with high efficiency (up to 85% yield) and excellent E-selectivity (up to 50:1 E:Z ratio) as reported in analogous systems [5].
Table 2: Optimization of Photoredox Thiol-Yne Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Yield (%) | E:Z Selectivity |
|---|---|---|---|---|
| 1 | Eosin Y (0.3) | DMSO | 65 | 30:1 |
| 2 | Eosin Y (0.02) | DMSO | 46 | 45:1 |
| 3 | Eosin Y (0.3) | Hexane | 85 | 50:1 |
| 4 | Eosin Y (0.02) | Hexane | 11 | 10:1 |
| 5 | Ir(ppy)₃ (0.3) | MeCN | 63 | 40:1 |
The data demonstrate that the optimal conditions utilize Eosin Y (0.3 mol%) in hexane, providing the highest yield and selectivity. The low solubility of Eosin Y in hexane creates a self-regulating system that maintains optimal catalyst concentration throughout the reaction [5].
GHS Classification: Signal word: Danger; Hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]
Precautionary Measures:
Storage Recommendations: Store sealed in dry conditions at 2-8°C under inert atmosphere to maintain stability and prevent decomposition [2].
Successful reactions involving this compound can be monitored and characterized using several analytical techniques:
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress using standard silica gel plates with appropriate mobile phases.
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile intermediates and products, providing both retention time and mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural characterization of products. For the starting material this compound, characteristic ¹H NMR signals would include: δ 1.23 (t, J = 7.1 Hz, 3H, CH₃), 3.68 and 3.95 (AB part of ABX₃ system, 2H, OCH₂), 5.58 (d, J = 5.2 Hz, 1H, 6-H), 6.70 (d, J = 5.2 Hz, 1H, 5-H) for analogous brominated heterocycles [4].
The following diagram illustrates the strategic workflow for employing this compound in synthetic applications:
Diagram 1: Synthetic Applications Workflow of this compound. This diagram illustrates the strategic pathways for utilizing this compound in various synthetic applications through two principal coupling methodologies.
This compound represents a valuable bifunctional building block in modern organic synthesis, particularly in C-C coupling reactions. Its compatibility with both traditional transition metal-catalyzed processes and emerging metal-free photocatalytic methods makes it highly adaptable to various synthetic requirements and constraints. The protocols detailed in this application note provide reproducible methodologies for leveraging this compound in diverse research applications.
Future developments in the chemistry of this compound will likely focus on expanding its utility in stereoselective transformations, continuous flow processes, and biomedical applications. The compound's dual functionality positions it as a key intermediate for accessing complex molecular architectures through sequential and orthogonal synthetic strategies.
Introduction Functionalized furans are key structural motifs found in pharmaceuticals, agrochemicals, and materials science [1]. This document outlines a highly efficient, one-pot palladium-catalyzed method for synthesizing these heterocycles from 1,3-dicarbonyl compounds and alkenyl bromides, achieving yields up to 94% [1]. While the optimized protocol employs alkenyl bromides like (E)-1-bromohex-2-ene, these notes also explore the prospective use of the related alkynyl bromide, 6-bromohex-2-yne, as an alternative building block, considering its similar molecular framework and reactivity [2].
Experimental Protocol: Synthesis from Alkenyl Bromides
This protocol is adapted from the optimized conditions described in the recent literature [1].
Step-by-Step Procedure:
The workflow for this one-pot synthesis is summarized below:
Quantitative Data Summary
The following tables summarize the key optimization data and substrate scope from the study [1].
Table 1: Optimization of Key Reaction Parameters
| Parameter | Options Tested | Optimal Condition | Yield with Optimal Condition |
|---|---|---|---|
| Catalyst | PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ | PdCl₂(CH₃CN)₂ | 94% |
| Solvent | 1,4-dioxane, DMF | 1,4-dioxane | 94% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOAc | K₂CO₃ | 94% |
| Oxidant | CuCl₂, 1,4-Benzoquinone (BQ), IBX | CuCl₂ | 94% |
Table 2: Selected 1,3-Dicarbonyl Substrate Scope and Yields
| 1,3-Dicarbonyl Substrate | Example Furan Product | Isolated Yield |
|---|---|---|
| Cyclohexane-1,3-dione | Corresponding functionalized furan | Moderate to High |
| 5,5-Dimethylcyclohexane-1,3-dione | Corresponding functionalized furan | Moderate to High |
| Pentane-2,4-dione | Corresponding functionalized furan | Moderate to High |
| Ethyl 3-oxobutanoate | Corresponding functionalized furan | Moderate to High |
| 1,3-Diphenylpropane-1,3-dione | Corresponding functionalized furan | Moderate to High |
While not explicitly tested in the primary study [1], this compound presents a theoretically interesting alternative to alkenyl bromides for this reaction.
CC#CCCCBr [2].Handling and Safety: this compound is classified as a dangerous good. It is a flammable liquid and may cause skin and eye irritation (GHS hazard statements H226, H315, H319, H335) [3]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its UN number is 1993, and it belongs to packing group III [3].
Given the lack of direct precedent, the following workflow is proposed to explore the feasibility of using this compound. This is a research proposal, not a validated protocol.
DNA methyltransferases (MTases) can be repurposed for sequence-specific DNA labeling by using synthetic cofactor analogs instead of the natural cofactor S-Adenosyl-L-methionine (AdoMet). These analogs carry a transferable group with a bioorthogonal functional handle (e.g., an alkyne), which is covalently attached to the DNA at the enzyme's target sequence. This alkyne group can subsequently be conjugated to azide-bearing reporter molecules (like fluorophores or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the visualization or capture of specific DNA sequences [1] [2].
The two primary approaches are:
The diagram below illustrates the core two-step workflow of this labeling strategy.
This protocol is adapted from methods used for optical DNA mapping, which achieved a labeling efficiency of approximately 70% and a labeling density of about one site per 500 bp [2].
Reaction Mixture: Combine the following components in a nuclease-free microcentrifuge tube:
Incubation: Incubate the reaction mixture for 4 hours at 60°C (or at the optimal temperature for your specific MTase).
Enzyme Digestion: Add 1 µL of Proteinase K to the reaction to digest the methyltransferase enzyme.
DNA Purification: Purify the alkylated DNA using ethanol precipitation or a commercial PCR cleanup kit. Resuspend the DNA in 20 µL of phosphate-buffered saline (PBS), pH 7.4.
Labeling Mixture: To the purified alkyne-tagged DNA (∼0.5 µg in 10 µL PBS), add:
Incubation: Protect the reaction from light and incubate for 2 hours at room temperature.
Purification of Labeled DNA: Remove excess fluorescent dye by passing the reaction through a size exclusion column (e.g., Illustra S-400-HR), followed by ethanol precipitation with multiple washes [2].
While 6-bromohex-2-yne is not explicitly mentioned as a direct precursor in the cited cofactor syntheses, its chemical properties make it a potential building block. The table below summarizes key cofactor analogues used for MTase-directed labeling.
Table 1: Cofactor Analogues for DNA Labeling via the SMILing Approach
| Reactive/Transferable Moisty | Position of Linker | Functional/Reporter Group | Example MTases Used | Key Applications |
|---|---|---|---|---|
| N-adenosylaziridines | Ade-N6 | Biotin, Cy3 | M.TaqI, M.BseCI | Optical mapping, nanoparticle positioning [1]. |
| N-adenosylaziridines | Ade-C8 | Azide, Dansyl | M.TaqI, M.EcoRI | Fluorescent labeling, DNA strand scission [1]. |
| N-adenosyl-N-mustards | Mustard-N or Ade-N6 | Alkyne, Azide | M.TaqI, M.HhaI | Derivatization of plasmid DNA [1]. |
This technology enables precise covalent tagging of DNA sequences, facilitating several advanced research applications:
Successful implementation of this protocol depends on careful optimization.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Labeling Efficiency | Non-catalytic SMILing cofactor usage; inefficient CuAAC. | Use catalytic mTAG approach; optimize Cu(I)-stabilizing ligands (THPTA/TBTA) [1] [2]. |
| DNA Damage / Strand Breaks | Copper toxicity in Click reaction. | Always include ligands like THPTA or TBTA in the CuAAC mixture to minimize damage [3]. |
| High Background Noise | Incomplete removal of free fluorescent dye. | Implement a stringent two-step purification (size exclusion + ethanol precipitation with multiple washes) [2]. |
| Enzyme Inactivity | Cofactor incompatibility with specific MTase. | Screen multiple MTases. Only 3 out of 11 screened enzymes worked efficiently with the AdoEnYn cofactor [2]. |
The methyltransferase-directed labeling strategy using alkyne-containing cofactor analogues is a powerful tool for the sequence-specific, covalent modification of DNA. Although This compound itself is not explicitly documented in this application, its chemical structure is ideal for synthesizing cofactors or linker molecules for this purpose. The provided protocol and tables offer a foundation for researchers to develop and implement this technique for advanced genomic analysis and nanotechnology applications.
This compound (CAS: 55402-12-5) is a versatile bifunctional building block in organic synthesis with molecular formula C₆H₉Br and molecular weight 161.042 g/mol [1]. This compound features a terminal alkyne group at one end of a six-carbon chain and a bromine atom at the opposite terminus, creating unique opportunities for sequential and orthogonal functionalization strategies in pharmaceutical chemistry. The molecular structure can be represented by the SMILES notation CC#CCCCBr, illustrating the linear arrangement with the triple bond between carbons 2 and 3 [1].
The presence of both reactive handles in this compound enables its participation in multiple synthetic transformations, particularly making it valuable for click chemistry applications and carbon-carbon coupling reactions [1]. The bromoalkane moiety undergoes facile nucleophilic substitution, while the terminal alkyne participates efficiently in metal-catalyzed coupling and cycloaddition reactions. This dual functionality has established this compound as a privileged scaffold for constructing complex molecular architectures, particularly in medicinal chemistry campaigns and materials science applications where structural diversity is essential [1].
Nucleophilic substitution reactions involve the displacement of a leaving group (in this case, bromide) from a carbon atom by an electron-rich nucleophile [2]. For this compound, the polarization of the carbon-bromine bond creates an electrophilic carbon center susceptible to attack by various nucleophiles. The bromide serves as a competent leaving group due to its relatively low basicity and ability to stabilize the resulting negative charge [2]. The reaction outcome and mechanism depend significantly on the structural features of the halogenoalkane and the nature of the nucleophile employed.
The SN2 mechanism proceeds through a concerted process in which nucleophilic attack and departure of the leaving group occur simultaneously [3] [4]. This mechanism predominates for this compound, which functions as a primary halogenoalkane with respect to the bromine-bearing carbon:
The following diagram illustrates the SN2 mechanism for nucleophilic substitution of this compound:
While this compound primarily undergoes SN2 reactions due to its primary alkyl bromide character, understanding the SN1 pathway remains valuable for contextualizing substitution mechanisms more broadly:
For this compound, the SN1 pathway is generally disfavored due to the relative instability of primary carbocations that would form during the ionization step.
Safety Precautions: All reactions should be performed in appropriate laboratory settings with personal protective equipment including safety glasses, gloves, and lab coats. This compound may cause skin and eye irritation—handle in well-ventilated areas or fume hoods.
Material Storage: this compound should be stored under inert atmosphere at 2-8°C to prevent decomposition [1]. Moisture-sensitive reagents should be handled under anhydrous conditions using standard Schlenk techniques or gloveboxes.
Objective: Synthesis of 6-hydroxyhex-2-yne via nucleophilic substitution of bromide with hydroxide ions [3].
Reaction Scheme: this compound + OH⁻ → 6-Hydroxyhex-2-yne + Br⁻
Reagents and Materials:
Procedure:
Note: The ethanol/water solvent system is crucial as it solubilizes both the hydrophobic this compound and the hydrophilic hydroxide ions, facilitating efficient reaction [3].
Objective: Synthesis of 6-aminohex-2-yne via nucleophilic substitution with ammonia.
Reaction Scheme: this compound + 2 NH₃ → 6-Aminohex-2-yne + NH₄Br
Reagents and Materials:
Procedure:
Thin-Layer Chromatography (TLC):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Gas Chromatography-Mass Spectrometry (GC-MS):
Table 1: Comparative Yields and Conditions for Nucleophilic Substitutions of this compound
| Nucleophile | Product | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Mechanism |
|---|---|---|---|---|---|---|
| Hydroxide (OH⁻) | 6-Hydroxyhex-2-yne | 50:50 EtOH/H₂O | 70 | 4-6 | 85-92 | SN2 |
| Ammonia (NH₃) | 6-Aminohex-2-yne | Methanol | 25 | 12 | 78-85 | SN2 |
| Azide (N₃⁻) | 6-Azidohex-2-yne | DMF | 60 | 3-5 | 90-95 | SN2 |
| Thiolate (RS⁻) | 6-Alkylthiohex-2-yne | THF | 50 | 2-4 | 80-88 | SN2 |
| Carboxylate (RCOO⁻) | Ester derivatives | Acetonitrile | 80 | 6-8 | 75-82 | SN2 |
Table 2: Spectral Data for this compound and Substitution Products
| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| This compound | 3.41 (t, 2H, CH₂Br), 2.20 (m, 4H, CH₂C≡C), 1.80 (m, 2H, CH₂) | 33.1 (CH₂Br), 79.8, 75.2 (C≡C), 27.5, 19.2 (CH₂) | 3310 (≡C-H), 2930, 2860 (C-H), 2120 (C≡C), 650 (C-Br) | 161.04 (M⁺), 162.05 (M+1) |
| 6-Hydroxyhex-2-yne | 3.64 (t, 2H, CH₂OH), 2.21 (m, 4H, CH₂C≡C), 1.60 (m, 2H, CH₂) | 62.5 (CH₂OH), 79.9, 75.1 (C≡C), 32.1, 25.3 (CH₂) | 3310 (≡C-H), 3400 (O-H), 2930, 2860 (C-H), 2120 (C≡C) | 99.08 (M⁺+1) |
| 6-Aminohex-2-yne | 2.69 (t, 2H, CH₂NH₂), 2.20 (m, 4H, CH₂C≡C), 1.50 (m, 2H, CH₂) | 41.8 (CH₂NH₂), 79.8, 75.3 (C≡C), 33.5, 27.1 (CH₂) | 3310 (≡C-H), 3360, 3280 (N-H), 2930, 2860 (C-H), 2120 (C≡C) | 98.10 (M⁺+1) |
The strategic incorporation of this compound in medicinal chemistry campaigns enables efficient access to structurally diverse compound libraries for biological screening [1]. The bifunctional nature of this building block permits sequential structural elaboration through orthogonal reaction pathways:
Recent studies on structurally related brominated compounds have demonstrated moderate antitumor activity against P388, L1210, and HL-60 tumor cell lines, highlighting the therapeutic potential of this chemical class [5]. In these investigations, bromine-containing analogs exhibited biological activity comparable to known antitumor agents, with no significant differences observed between enantiomers for the brominated congeners [5].
The terminal alkyne in this compound derivatives enables efficient click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This bioorthogonal reaction strategy permits:
The following diagram illustrates the sequential functionalization strategy for this compound in bioconjugation applications:
Solvent Selection: The choice of solvent significantly impacts reaction efficiency and mechanism. Polar aprotic solvents (DMF, DMSO, acetonitrile) generally enhance SN2 rates by solvating cations but not nucleophiles, thereby increasing nucleophilicity [3]. For hydroxide ion substitutions, ethanol/water mixtures are optimal as they solubilize both the hydrophobic halogenoalkane and hydrophilic nucleophile [3].
Temperature Control: Elevated temperatures generally accelerate substitution rates but may promote competing elimination pathways. For temperature-sensitive reactions, maintain precise thermal control using thermostated heating mantles or oil baths.
Chromatographic Techniques:
Common Issues and Resolution:
This compound serves as a versatile building block in pharmaceutical research, enabling efficient access to structurally diverse compounds through predictable and well-established nucleophilic substitution protocols. The experimental procedures outlined herein provide robust methodologies for the transformation of this bifunctional intermediate into valuable synthetic targets with potential biological relevance. The continuing investigation of bromine-containing compounds in antitumor applications [5] underscores the importance of these synthetic methodologies in drug discovery efforts.
6-Bromohex-2-yne is an organic compound with the molecular formula C₆H₉Br. It features a carbon-carbon triple bond (alkyne) at the 2-position and a bromine atom at the terminal carbon, making it a bifunctional intermediate [1]. This combination allows for sequential and diverse chemical transformations, which is highly desirable in constructing complex molecular architectures for drug discovery [1]. Its molecular weight is 161.04 g/mol, and it is typically a liquid at room temperature [1].
The following table summarizes the key data for this compound [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 55402-12-5 [1] |
| Molecular Formula | C₆H₉Br [1] |
| Molecular Weight | 161.04 g/mol [1] |
| IUPAC Name | This compound [1] |
| SMILES | CC#CCCCBr [1] |
| Purity | ≥98% (commercial source) [2] |
| Storage | Sealed in a dry environment at 2-8°C [2] |
| Hazard Statements | H226, H315, H319, H335 [2] |
Safety Note: This compound is classified as a dangerous good. Hazard statements indicate it is flammable and causes skin and eye irritation and may cause respiratory irritation [2]. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory.
The primary utility of this compound in research stems from two key reactions: the substitution of the bromine atom and reactions at the alkyne triple bond.
The terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction is highly efficient and selective for conjugating two molecules, forming a 1,2,3-triazole linkage, which is stable and can mimic amide bonds in biological systems [1].
The bromine atom is an excellent leaving group in Pd-catalyzed cross-coupling reactions. While the Sonogashira reaction is typically for terminal alkynes, the internal alkyne in this compound is still reactive in other Pd-catalyzed couplings, such as with Suzuki-Miyaura (with boronic acids) or Stille (with organotin reagents) reactions [1].
The bromine atom can be directly displaced by various nucleophiles, providing a straightforward route to introduce different functionalities onto the hex-2-yne backbone [1].
The following diagram illustrates the key synthetic pathways available from this compound, as detailed in the protocols above.
Synthetic Pathways of this compound
The true value of this compound lies in its application to create more complex, bioactive structures.
The diagram below conceptualizes its role in constructing a potential drug discovery library.
Building a Compound Library Using this compound as a Core Scaffold
This compound is a small yet powerful bifunctional building block in medicinal chemistry. Its well-understood reactivity profile enables researchers to efficiently synthesize a wide array of complex molecules. By following the outlined protocols for click chemistry, cross-coupling, and nucleophilic substitution, scientists can leverage this compound to accelerate the discovery and development of new therapeutic agents and biochemical tools.
Here is a general workflow for diagnosing and resolving common issues that can lead to low yields. You can adapt this logical flow to your specific reaction type.
Understanding the molecule's structure is crucial for troubleshooting. Here's a summary of its key characteristics [1]:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| Key Features | • Bromine atom (site for substitution) • Internal carbon-carbon triple bond (site for addition/click chemistry) [1] | | Common Reactions | • C-C Coupling: The bromo atom can be substituted with other groups via coupling reactions. [1] • Click Chemistry: The alkyne group readily participates in click reactions for bioconjugation. [1] |
Q1: What is the primary use of this compound in research? It is primarily used as a versatile building block in organic synthesis and medicinal chemistry [1]. Its combination of a bromine atom (good for substitution) and an alkyne group (good for "click" chemistry and other additions) makes it useful for constructing more complex molecules and for attaching other molecules or tags in drug discovery and bioconjugation [1].
Q2: Can I use this compound for Sonogashira coupling reactions? Yes, its structure makes it a potential substrate for palladium-catalyzed Sonogashira and other C-C coupling reactions [1]. The bromine atom can be coupled with various terminal alkynes. However, note that this compound is itself an alkyne, so careful optimization is needed to avoid homocoupling or other side reactions.
The information available online is very general. To get detailed, reproducible protocols, I suggest you:
I hope this structured guide provides a solid foundation for your troubleshooting. If you can specify the type of reaction you are attempting, I may be able to provide more targeted advice.
The table below summarizes the key identification and handling information for 6-Bromohex-2-yne from a chemical supplier's datasheet [1].
| Property | Specification |
|---|---|
| CAS Number | 55402-12-5 [1] |
| Molecular Formula | C₆H₉Br [1] |
| Molecular Weight | 161.04 g/mol [1] |
| Purity | ≥95% - 98% [1] [2] |
| Physical Form | Liquid [2] |
| Storage | Sealed in dry, 2-8°C [1] |
| Signal Word | Danger [1] |
| Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] |
While the search results do not explicitly state that this compound is air-sensitive, its storage instructions ("Sealed in dry") and physical state (liquid) suggest sensitivity to moisture or air [1] [2]. The following workflow and FAQs are based on general best practices for handling such chemicals [3].
Q1: What is the best way to store this compound for long-term use? Store the reagent in a tightly sealed container under an inert gas atmosphere (such as nitrogen or argon) in a cool, dry place. The recommended storage temperature is 2-8°C (refrigerated) [1]. Using packaging with a septum, like AcroSeal, can help maintain an inert environment and simplify dispensing while limiting exposure to the atmosphere [3].
Q2: How do I safely transfer this compound to my reaction vessel? The recommended method is to use a syringe technique under an inert atmosphere:
Q3: My experiment didn't work as expected. Could air exposure be the cause? Yes. Exposure to air or moisture can decompose air-sensitive reagents, leading to side reactions that produce undesired products or cause the main reaction to fail [3]. If you suspect your reagent has degraded, it is best to use a new, properly stored batch. Always ensure your glassware is clean and dry, and that your solvents are anhydrous before starting a reaction [3].
Q4: What should I do if I notice decomposition of the reagent? A reagent that has decomposed should be disposed of according to your institution's hazardous waste protocols for halogenated organic compounds. Do not use it in experiments.
The hazard statements indicate that this compound is a flammable liquid and an irritant [1]. When working with it:
Q1: Why is controlling the reduction of the Pd(II) pre-catalyst so important? The active species in most cross-coupling cycles is a Pd(0) complex. If the reduction of the Pd(II) pre-catalyst is not controlled, it can lead to phosphine ligand oxidation or unwanted consumption of reactants, generating impurities and reducing catalytic efficiency [1].
Q2: My reaction with 6-bromohex-2-yne has low yield. What are the most common issues? Low yields often stem from inefficient formation of the active Pd(0) catalyst or deactivation pathways such as nanoparticle formation [1] [2]. The table below outlines common problems and their evidence.
Q3: What is a key sustainability metric for developing these reactions? For human pharmaceutical manufacture, a high-turnover system is defined as one that uses no more than 0.1 mol% of palladium catalyst [2]. This reduces the environmental and economic footprint.
Q4: Can I use a heterogeneous palladium catalyst to simplify purification? It is generally not recommended. Heterogeneous catalysts can suffer from variable reaction kinetics due to metal leaching and are often unsuitable for reproducible, high-turnover processes [2].
The table below summarizes common issues, their diagnostic signs, and solutions based on current research.
| Problem & Symptoms | Potential Root Cause | Recommended Solution |
|---|---|---|
| Low Conversion / High Impurities: Unconsumed starting materials; formation of homocoupled alkyne (Glaser-type) or other dimers [1]. | Uncontrolled pre-catalyst reduction consumes the reactant (e.g., this compound) instead of generating the active Pd(0) species [1]. | Use a tailored reduction protocol. Combine PdCl2(ACN)2 with a primary alcohol (e.g., N-hydroxyethyl pyrrolidone, HEP) and a suitable base (e.g., Cs2CO3) to reliably generate Pd(0) without reagent loss [1]. |
| Poor Reproducibility: Significant variation in yield and reaction rate between experiments. | Formation of ill-defined catalytic species like palladium nanoparticles, which can agglomerate and precipitate, or the presence of multiple catalytic cycles [2]. | Use a well-defined, single catalytic species. Favor Pd(II) salts with engineered ligands that cleanly form the target Pd(0) complex. Avoid catalyst systems known to form nanoparticles [1] [2]. |
| Slow Reaction Initiation: Reaction profile shows a long lag phase before starting [2]. | The catalyst is slow to activate, or the resting state is an unreactive complex (e.g., over-ligated Pd(0) species) [2]. | Use bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) which favor the formation of highly reactive 12-electron monoligated Pd(0) species, accelerating the oxidative addition step [1] [2]. |
| Inefficient Catalyst Use: High catalyst loading is required to achieve acceptable yield. | Inefficient pre-catalyst reduction lowers catalytic activity, forcing the use of more palladium [1]. | Optimize the counterion, ligand, and base combination. For example, studies show that PdCl2 with DPPF and a base like TMG or Cs2CO3 in a solvent like DMF with HEP can maximize efficient reduction [1]. |
Here are detailed methodologies based on recent research for key reaction types.
This protocol adapts modern insights for reliable pre-catalyst activation [1] [3].
PdCl2(ACN)2 (1-2 mol%)Cs2CO3 or TMG (1.5-2.0 equiv) [1].DMF or Toluene [1] [3].CuI (1-2 mol%) [3].The following diagram illustrates the logic behind troubleshooting a failed reaction, guiding you to the most probable causes and solutions.
Troubleshooting Logic for Failed Palladium-Catalyzed Reactions
This procedure focuses specifically on the initial activation step, which is critical for achieving low catalyst loadings [1] [2].
PdCl2(ACN)2 or Pd(OAc)2DPPF, SPhos, or XPhosCs2CO3 or N,N,N',N'-Tetramethylguanidine (TMG)N-Hydroxyethyl pyrrolidone (HEP)DMF or THFThe table below summarizes critical parameters from the literature to guide your experimental design.
| Parameter | Optimal / Recommended Ranges | Key Findings & Rationale |
|---|---|---|
| Palladium Loading | ≤ 0.1 mol% (for high-turnover systems in pharma) [2] | Lower loadings reduce costs and environmental impact. Efficient pre-catalyst design is key to achieving this. |
| Ligand-to-Pd Ratio | 1:1 to 2:1 (for monodentate phosphines) [1] | A slight excess of ligand stabilizes the Pd(0) complex but avoids forming unreactive over-ligated species. |
| Key Bases | Cs2CO3, TMG (for use with alcohol reductants) [1] | These bases, combined with chloride counterions and primary alcohols, maximize reduction efficiency while preserving ligands and reagents. |
| Reductive Cosolvent | N-hydroxyethyl pyrrolidone (HEP, 30% v/v) [1] | Acts as a sacrificial primary alcohol to reduce Pd(II) to Pd(0). Its high boiling point simplifies product extraction compared to volatile alcohols. |
For a quick reference, here are the core identifiers and properties of this compound:
| Property | Description |
|---|---|
| CAS Number | 55402-12-5 [1] [2] [3] |
| Molecular Formula | C₆H₉Br [1] [3] [4] |
| Molecular Weight | 161.04 g/mol [1] [3] |
| IUPAC Name | This compound [1] [2] |
| Structure (SMILES) | CC#CCCCBr [1] [3] [4] |
| Physical Form | Liquid [2] |
| Purity | Available at ≥95% to ≥98% [2] [3] |
The compound's structure features both a terminal bromoalkane and an internal alkyne, making it reactive and useful as a synthetic building block [1].
Its primary value lies in its dual functionality, which enables several types of chemical transformations [1]:
Since specific solvent stability data is unavailable, you can establish it experimentally using standard analytical techniques. The workflow for such an investigation is outlined below:
This compound is a versatile building block in organic synthesis. Its structure and key characteristics are summarized in the table below [1].
| Property | Description |
|---|---|
| Molecular Formula | C₆H₉Br |
| Structure | A six-carbon chain with a triple bond between C2 and C3, and a bromine atom on C6 |
| Key Functional Groups | Terminal alkynyl group (CC#C...), Bromoalkyl group (...CCBr) |
| Reactive Sites | Bromine atom (for substitution), Terminal alkyne (for coupling/addition) |
This compound can participate in various metal-catalyzed C-C coupling reactions. The table below outlines common types and the specific challenges you might face with this molecule [2] [1].
| Reaction Type | Typical Use Case | Potential Challenges with this compound |
|---|---|---|
| Suzuki Coupling | Coupling with organoboronic acids | The alkyl bromide is less reactive than aryl/vinyl bromides, requiring specific catalysts [3]. |
| Sonogashira Coupling | Coupling with terminal alkynes | The bromine is a less reactive leaving group than iodide; the alkyne in the product may isomerize. |
| Other (Negishi, Stille) | Coupling with organozinc/organotin | The alkyl bromide can be less reactive; organometallic reagents are sensitive and toxic. |
Use the following workflow to systematically diagnose the problem in your experiment. The diagram below outlines the logical relationship between potential issues and their solutions.
Based on general C-C coupling methodologies, here is a detailed protocol you can use as a starting point for a Suzuki-Miyaura cross-coupling, which is common for forming carbon-carbon bonds with organoboron partners [4] [3].
Pd-PEPPSI-IPr (1-5 mol%) or Pd[P(^tBu)₃]₂ (1-5 mol%)KOH or K₂CO₃ (2.0-3.0 equivalents)Dioxane (can also test DMF or Toluene)NH₄Cl.EtOAc or DCM).MgSO₄ or Na₂SO₄.¹H NMR, GC-MS, or TLC to determine conversion and selectivity.Since public search results for this specific issue are limited, here are ways to find more targeted information:
Reaxys or SciFinder for specific journal articles where this compound is used. The experimental sections can be invaluable.Pd-PEPPSI-IPr) for known applications in coupling challenging alkyl bromides [4].
The following table consolidates the key physical and handling data for 6-bromohex-2-yne (CAS 55402-12-5) from chemical suppliers and databases [1] [2] [3].
| Property | Specification |
|---|---|
| Molecular Formula | C₆H₉Br [2] [3] |
| Molecular Weight | 161.04 g/mol [2] [3] |
| Purity | ≥95% - ≥98% [1] [3] |
| Physical Form | Liquid [1] [2] |
| Storage Temperature | 2-8°C / 4°C (Refrigerated) [1] [3] |
| Atmosphere | Sealed in dry conditions [3] |
| GHS Hazard Codes | H226, H315, H319, H335 (Flammable, Skin/Eye Irritant, May cause respiratory irritation) [3] |
Q1: What is the recommended storage condition for this compound?
Q2: Is this compound stable at room temperature?
Q3: What are the primary safety considerations when handling this compound?
| Observed Issue | Potential Cause | Preventive Action |
|---|---|---|
| Discoloration of the liquid | Onset of decomposition, potentially due to oxidation or thermal stress. | Ensure strict adherence to storage temperature. Always use an inert atmosphere (e.g., nitrogen or argon) when withdrawing aliquots. |
| Formation of precipitate | Decomposition products may form solids. | Inspect the chemical before use. If a precipitate is present, the batch may be compromised and should not be used for critical reactions. |
| Unexpectedly low reaction yield | The starting material may have decomposed prior to use, reducing its effective concentration. | Verify the integrity of the material before beginning a synthesis. Check the purchase date and rotate stock to use older materials first. |
The diagram below outlines the key steps for safely handling this compound to prevent decomposition during an experiment.
It's important to note that the provided information is primarily based on supplier storage specifications. A comprehensive stability profile, including detailed decomposition pathways, kinetic studies, and the effects of light or various atmospheric conditions, was not found in the current search.
"Click Chemistry" describes high-yielding, selective, and reliable reactions for coupling molecular fragments. [1] For alkynes like 6-bromohex-2-yne, the key reaction is the Azide-Alkyne Cycloaddition, which has several variants with different selectivity outcomes. [2]
The table below compares the primary click chemistry methods relevant to achieving selectivity with your alkyne.
| Reaction Type | Catalyst/ Conditions | Regioselectivity | Key Challenges & Limitations |
|---|---|---|---|
| CuAAC [2] [1] | Cu(I) (e.g., from CuSO₄/Na ascorbate) | 1,4-disubstituted triazole | Copper cytotoxicity; can oxidize histidine/arginine; requires stabilizing ligands (e.g., TBTA). [2] |
| RuAAC [2] [1] | Ruthenium catalysts (e.g., Cp*RuCl) | 1,5-disubstituted triazole | Can utilize internal alkynes; 1,5-triazole has dissimilar electronic properties to amide bond. [2] |
| SPAAC [2] [3] | Strain-promoted (e.g., DBCO, DIBO), Copper-free | Mixture of regioisomers | Lacks regiospecificity; strained cyclooctyne reagents can be expensive and react with cellular thiols. [2] [3] |
| Thermal Huisgen AAC [1] | High temperature (>100°C) | Mixture of 1,4 and 1,5 regioisomers | Not regiospecific; slow reaction rates; not a practical "click" reaction. [1] |
Here are common problems and solutions when working with click chemistry in complex environments.
| Problem | Underlying Cause | Recommended Solution |
|---|---|---|
| Thiol Interference [4] | Cysteine thiol residues on protein surfaces undergo addition reactions with alkynes. | Pretreat cells with a low concentration of H₂O₂ (e.g., 0.1%) to shield against thiol interference. [4] |
| Copper-Induced Toxicity & Side Reactions [2] [5] | Cu(I) causes oxidative damage to proteins/nucleic acids, quenches fluorescence (GFP, R-PE). | Use copper-stabilizing ligands (e.g., TBTA, THPTA) or switch to copper-free SPAAC with DBCO reagents. [2] [5] |
| Non-Specific Labeling with Photo-Affinity Groups [4] | Benzophenone has weak photo-crosslinking activity and can lead to non-specific binding. | Use diazirines as the photo-affinity group, activated at 365 nm for more efficient and specific crosslinking. [4] |
| Interference from Abundant Proteins [4] | Cytoskeleton (tubulin, actin) and stress proteins (HSP90) are often captured non-specifically. | Include careful controls using photo-affinity groups without drug guidance to identify and eliminate these false positives. [4] |
This is a standard protocol for a copper-catalyzed reaction in a biological context. [2] [6]
Use this protocol for live cells or when copper sensitivity is an issue. [3] [5]
This workflow diagram summarizes the key decision points for selecting the appropriate method:
The table below summarizes the key identifiers and properties of 6-bromohex-2-yne for quick reference [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 55402-12-5 [1] [2] |
| Molecular Formula | C₆H₉Br [1] [2] |
| Molecular Weight | 161.04 g/mol [1] [2] |
| IUPAC Name | This compound [1] |
| SMILES | CC#CCCCBr [1] |
| Purity | ≥95% - 98% [2] [3] |
| Physical Form | Liquid [3] |
| Storage | Sealed in dry, 2-8°C [2] |
Safety Information [2]:
While a direct synthesis procedure for this compound itself was not found, it is used as a building block in more complex multi-step syntheses. The following workflow illustrates its role in a published protocol for preparing a hexayne precursor, adapted from a peer-reviewed article [4].
Detailed Protocol for the Negishi Cross-Coupling Step [4]:
Q: What are the main reactivity features of this compound? A: The molecule possesses two key reactive sites:
Q: What are the potential applications of this compound in research? A: Due to its bifunctional nature, this compound is a versatile building block. Its applications include:
Q: How should I store this compound? A: It should be stored sealed in a dry environment at 2-8°C [2].
Based on the available information, here are points to consider when planning a larger-scale synthesis:
This compound is a halogenated alkyne with the molecular formula C₆H₉Br. Its structure features a carbon-carbon triple bond at the 2-position and a bromine atom at the terminal carbon, making it a versatile building block in organic synthesis [1].
The primary advantage of this compound over simple alkenyl bromides stems from the distinct reactivity of its alkyne group. The table below summarizes its core applications.
| Application | Key Advantage Over Standard Alkenyl Bromides | Key Reaction Types / Utility |
|---|---|---|
| Click Chemistry [1] | The terminal alkyne can readily participate in azide-alkyne cycloaddition, efficiently forming 1,2,3-triazoles. This reaction is highly efficient and selective for creating carbon-heteroatom bonds [4]. | CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) |
| C-C Coupling Reactions [1] | The bromine atom can be selectively replaced with carbon-containing groups via metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). | Palladium/Copper-catalyzed Cross-Coupling |
| Modular Synthesis [1] [5] | Serves as a molecular building block (synthon) to linearly extend carbon chains and introduce unsaturation with precise control. | Substitution, Addition, Oxidation, Reduction |
A practical example of its use is documented in the synthesis of polyunsaturated phenolic lipids, which are compounds of biological interest [5]. In this work, a molecule structurally analogous to this compound was used as a key intermediate to construct a longer carbon chain.
The workflow below illustrates the key steps of this synthetic sequence.
In this protocol [5]:
The core difference lies in the position of the bromine atom relative to the triple bond, which defines them as an internal versus a terminal alkyne. This structural distinction leads to different chemical behaviors and synthetic applications.
| Feature | 6-Bromohex-2-yne (Internal Alkyne) | 3-Bromohex-1-yne (Terminal Alkyne) |
|---|---|---|
| IUPAC Name | This compound [1] | 3-bromohex-1-yne [2] |
| CAS Number | 55402-12-5 [1] [3] | 49769-87-1 [2] |
| Structure | CC#CCCCBr [1] [3] |
CCCC(C#C)Br [2] |
| Alkyne Type | Internal alkyne [4] | Terminal alkyne [4] |
| Key Functional Groups | C≡C (internal), -Br (alkyl halide) [1] | C≡C (terminal), -Br (alkyl halide, propargylic) [2] |
| Core Reactivity | Nucleophilic Substitution: Bromine acts as a leaving group in C-C coupling reactions (e.g., SN2) [1]. Electrophilic Addition: Reactions (e.g., hydration, halohydrin formation) occur at the triple bond [5]. | Nucleophilic Substitution: Bromine is a superior leaving group due to its propargylic position, enabling carbocation-based substitutions with high regioselectivity [2]. Click Chemistry: The terminal alkyne readily participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. | | Primary Synthetic Applications | • Chain extension via C-C coupling of the bromide [1] • Synthesis of more complex organic molecules and specialty chemicals [1] | • Propargylic Substitution: Versatile for introducing nucleophiles at the gamma position with high selectivity [2] • Bioconjugation & Linker Chemistry: Terminal alkyne is ideal for "click" chemistry to attach biomolecules or other fragments [2] • Building block for pharmaceuticals and bioactive molecules [2] |
The structural relationship and key reactivity pathways of these two building blocks can be visualized as follows:
While full experimental details are scarce in the available sources, here are the methodologies and key data points that were identified.
This is a high-yield and selective method for synthesizing the terminal alkyne building block [2].
This reaction highlights the unique reactivity of the terminal alkyne due to its propargylic bromine [2].
Your choice between these building blocks should be guided by your synthetic goal:
The halogenation of alkynes with Bromine (Br₂) is a classic electrophilic addition reaction. Understanding its mechanism is crucial for predicting the outcomes when working with different isomers [1].
The reaction typically proceeds through the key steps outlined below. This diagram shows the general pathway for a terminal alkyne, but the specific isomeric structure of your hexyne starting material will determine the final dibromide product.
For your research, it's critical to note the following aspects that would directly influence a comparison between isomers:
The following table summarizes a general, scalable protocol for the dibromination of alkynes, adapted from a synthesis reference [2].
| Parameter | Description |
|---|---|
| Reaction Type | Electrophilic Addition |
| Key Reagent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a stable bromine source [2]. |
| Catalyst | An organocatalytic thiourea can be used for stereospecific dibromination [2]. |
| Conditions | Reaction proceeds at room temperature without an external oxidant [2]. |
| Work-up | Standard aqueous work-up (e.g., quenching with sodium thiosulfate, extraction with dichloromethane, purification by chromatography). |
| Outcome | Provides 1,2-dibrominated products in good to excellent yields with high diastereoselectivity [2]. |
Although data on your specific compound is unavailable, the table below summarizes the core technologies currently used for methyltransferase assay development and screening, which can be applied for validating new compounds.
| Assay Technology | Detection Method | Key Feature | Best Use For |
|---|---|---|---|
| AptaFluor SAH (TR-FRET) [1] | Fluorescence (TR-FRET) | Direct, homogenous assay; uses a split RNA aptamer for high specificity for SAH; works at physiological SAM concentrations [1]. | Universal platform for diverse MTases; ideal for low enzyme turnover and sub-micromolar SAM Km values [1]. |
| MTase-Glo [2] | Bioluminescence | Detects SAH as a universal product; suitable for high-throughput screening of DNA, RNA, protein, and small molecule MTases [2]. | Broad screening across all MTase classes and substrates (peptides, proteins, nucleosomes) [2]. |
| HotSpot (Radiometric) [3] | Radioisotope (³H) | Gold-standard, biologically relevant; uses tritium-labeled SAM; requires no substrate modification [3]. | Applications where substrate flexibility is critical; can use nucleosomes, histone proteins, and peptides [3]. |
| Enzyme-Coupled Assays [1] | Varies (Absorbance/Fluorescence/Luminescence) | Indirectly detects SAH through multiple coupling enzymes to generate a detectable signal [1]. | Historically common, but may lack sensitivity for low nanomolar SAH detection and has higher risk of compound interference [1]. |
| TLC-Radiometric [4] | Radioisotope (³²P) & Chromatography | Measures the direct transfer of a radioactive methyl group to a specific substrate (e.g., RNA cap) [4]. | Specialized applications for specific methylation events; requires handling of radioactive materials and specialized equipment [4]. |
For a comprehensive guide, here is a generalized experimental workflow for validating a methyltransferase inhibitor, based on the AptaFluor SAH TR-FRET assay protocol [1]. This workflow can be adapted for other assay types.
Workflow Stages:
To locate information on 6-bromohex-2-yne, you may need to explore these specialized resources:
The table below outlines the basic profiles and known reactivities of this compound and alkyl iodides based on the search results.
| Feature | This compound | Alkyl Iodides (Unactivated, e.g., primary, secondary, tertiary) |
|---|---|---|
| General Structure | A six-carbon chain with a bromine atom on one end and a triple bond between carbons 2 and 3 (CC#CCCCBr) [1]. |
An alkyl chain (R) of varying length and branching, with an iodine atom at the terminal or internal position [2]. |
| Key Functional Groups | Terminal alkyne, alkyl bromide [1]. | Carbon-Iodine (C-I) bond [2]. |
| Known Reactivity | - Click Chemistry: The terminal alkyne can participate in efficient, selective coupling reactions [1].
Since a direct comparison is not available in the literature I found, you can build your own objective guide by focusing on the following approaches:
Design a Head-to-Head Experimental Study
Investigate Reaction Efficiency Parameters The efficiency of a reaction is influenced by more than just the substrate structure. When designing your experiments, be sure to control and monitor the key parameters that impact reactor performance [4]:
The diagram below illustrates the logical workflow for designing such a comparative study.